tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLXFYNPWKUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Mixed Acid Anhydride
- React N-Boc-D-serine (1.0 equiv) with isobutyl chloroformate (1.2 equiv) in ethyl acetate.
- Add N-methylmorpholine (1.5 equiv) as a base to scavenge HCl.
- Stir at -10°C for 1 hour.
Step 2: Condensation with 4-Methoxyphenethylamine
- Add 4-methoxyphenethylamine (1.1 equiv) to the anhydride solution.
- Stir at room temperature for 6 hours.
- Extract with dilute hydrochloric acid to remove unreacted amine.
- Isolate the product via solvent evaporation.
Optimization Insights :
- Molar Ratio : A 1:1.2 ratio of carbamate to chloroformate minimizes byproducts.
- Temperature : Sub-zero conditions prevent premature decomposition of the anhydride.
- Yield : 89–92% after purification.
Phase Transfer Alkylation for Methoxy Group Introduction
This method introduces the methoxy group post-carbamate formation, leveraging phase transfer catalysis (PTC).
Procedure :
- Dissolve tert-butyl N-[2-(4-hydroxyphenyl)-2-oxoethyl]carbamate (1.0 equiv) in ethyl acetate.
- Add tetrabutylammonium bromide (0.1 equiv) and aqueous KOH (50% w/v).
- Introduce dimethyl sulfate (1.5 equiv) as the alkylating agent.
- Stir vigorously at 60°C for 4 hours.
- Separate phases, wash the organic layer with brine, and concentrate.
Critical Parameters :
| Parameter | Effect on Yield |
|---|---|
| Catalyst Loading | 0.1 equiv optimal |
| Temperature | >60°C reduces selectivity |
| Reaction Time | 4 hours maximizes conversion |
This route achieves 90–94% yield and is scalable for industrial production.
Palladium-Catalyzed α-Ketoamide Synthesis
Recent advancements in palladium catalysis enable the synthesis of α-ketoamides, which can be adapted for tert-butyl carbamates.
Protocol :
- Combine (hetero)aryl halide (1.0 equiv), tert-butyl isocyanide (2.0 equiv), and Pd(OAc)₂ (5 mol%) in DMF.
- Add triazabicyclodecene (TBD, 10 mol%) as a cocatalyst.
- Heat at 80°C for 8 hours under argon.
- Purify via flash chromatography.
Mechanistic Insights :
- Dual Insertion : The palladium catalyst facilitates sequential isocyanide insertions into the aryl halide bond, forming the α-ketoamide backbone.
- Role of TBD : The base deprotonates intermediates, accelerating the insertion steps.
Performance Metrics :
- Yield: 65–72%
- Functional Group Tolerance: Electron-deficient aryl halides perform best.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acylation | 78–85 | ≥98 | Moderate | High |
| Mixed Anhydride | 89–92 | ≥99 | High | Moderate |
| Phase Transfer | 90–94 | ≥97 | Industrial | Low |
| Palladium Catalysis | 65–72 | ≥95 | Low | High |
The phase transfer method offers the best balance of yield and scalability, while palladium catalysis is advantageous for structurally complex analogs.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents and catalysts are used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethylcarbamate.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology and Medicine: This compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection and deprotection of functional groups. It is also used in the study of enzyme mechanisms and protein modifications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. The carbamate linkage can be cleaved under acidic or basic conditions, allowing for the selective deprotection of the amine .
Molecular Targets and Pathways: The primary molecular target of this compound is the amine functional group. It interacts with various enzymes and proteins, facilitating the study of biochemical pathways and the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural and Electronic Effects
- This contrasts with electron-withdrawing groups (e.g., 4-Br, 4-F), which increase electrophilicity at the carbonyl group, favoring nucleophilic attacks . Halogen Substituents (F, Cl, Br): Fluorine and bromine introduce steric and electronic effects. For instance, the 4-fluoro-3-methylphenyl analog (C₁₄H₁₈FNO₃) exhibits higher lipophilicity, improving membrane permeability in drug candidates .
Physicochemical Properties
- Solubility and Stability: The hydroxyphenyl derivative (C₁₃H₁₇NO₄) is more polar and water-soluble due to the -OH group, whereas the methoxy and halogenated analogs are more lipophilic . Boc-protected compounds generally exhibit stability under basic conditions but undergo cleavage in acidic environments (e.g., HCl/dioxane) .
Biological Activity
Tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₃ |
| Molecular Weight | 235.30 g/mol |
| Appearance | White solid |
The compound features a tert-butyl group, a carbamate moiety, and a 4-methoxyphenyl group, which may enhance its lipophilicity and facilitate biological interactions.
The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. Carbamates like this compound can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. The specific interactions depend on the target enzyme and the biochemical pathways involved .
Antimicrobial Activity
Recent studies have indicated that compounds containing the 4-methoxyphenyl moiety exhibit promising antimicrobial properties. This compound has been investigated for its potential in peptide synthesis, particularly in creating peptides with enhanced antimicrobial activity. This suggests that the compound could serve as a precursor for developing new antimicrobial agents.
Synthesis and Derivatives
This compound is synthesized through various methods involving the protection of amine functionalities, allowing for selective reactions during peptide assembly. The tert-butyl (Boc) group serves as a protective agent that can be removed under specific conditions to yield free amines for further modifications.
Case Studies and Research Findings
- Peptide Synthesis : In a study focusing on the synthesis of peptides containing 4-methoxyacetamido-phenylalanine, this compound was utilized as a protected form, demonstrating its utility in producing biologically active peptides.
- Enzyme Inhibition : Research has shown that derivatives of carbamates can inhibit specific enzymes involved in metabolic pathways. For instance, analogs of this compound have been tested against various enzymes, revealing significant inhibitory effects that could lead to therapeutic applications in treating metabolic disorders .
- Therapeutic Applications : The ongoing exploration into peptides derived from this compound indicates potential roles in treating infections or enhancing immune responses due to their antimicrobial properties. Further studies are necessary to establish definitive therapeutic uses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate, and how can intermediates be optimized?
- Methodology : Start with a nucleophilic substitution or condensation reaction between a 4-methoxyphenyl ketone precursor and a tert-butyl carbamate-protected amine. For example, oxidize tert-butyl (4-hydroxycyclohexyl)carbamate to the corresponding ketone using dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (e.g., −78°C) . Optimize reaction yields by adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and temperature gradients. Monitor progress via thin-layer chromatography (TLC) with UV visualization.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for ) and the 4-methoxyphenyl moiety (δ ~3.8 ppm for OCH) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a methanol/water gradient.
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .
Q. What are the stability considerations for this carbamate under varying pH and temperature conditions?
- Stability Profile :
- Acid/Base Sensitivity : The tert-butyloxycarbonyl (Boc) group is labile under strongly acidic (e.g., trifluoroacetic acid) or basic conditions. Avoid prolonged exposure to pH <3 or >10 .
- Thermal Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Differential scanning calorimetry (DSC) can identify decomposition onset temperatures .
Advanced Research Questions
Q. How can reaction mechanisms involving this carbamate be elucidated, particularly in nucleophilic acyl substitution reactions?
- Mechanistic Studies :
- Use density functional theory (DFT) calculations to model transition states and identify rate-determining steps .
- Employ isotopic labeling (e.g., ) to track carbonyl oxygen transfer during hydrolysis .
- Monitor intermediates via in situ infrared (IR) spectroscopy to detect carbonyl stretching frequencies (~1700 cm) .
Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?
- Data Reconciliation Framework :
- Cross-validate computational models (e.g., molecular dynamics simulations) with experimental kinetic data. Adjust force fields or solvent models to account for discrepancies .
- Perform controlled replicate experiments under standardized conditions (e.g., fixed humidity, solvent batch) to isolate variables .
Q. How can stereochemical outcomes be controlled in derivatives of this carbamate?
- Stereoselective Synthesis :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity .
- Analyze crystal packing via X-ray diffraction to correlate steric effects with stereochemical preferences .
Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes)?
- Biophysical Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
